1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)-

Physical property Volatility Handling

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is an N-silylated pyrazole derivative that serves as a key transsilylation reagent for installing 3,5-dimethylpyrazolyl (pz*) groups onto silicon centres. The compound features a trimethylsilyl (TMS) group at the N1 position of the pyrazole ring, which dramatically alters its physical state, lipophilicity, and reactivity relative to the parent 3,5-dimethylpyrazole.

Molecular Formula C8H16N2Si
Molecular Weight 168.31 g/mol
CAS No. 18290-96-5
Cat. No. B3048837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)-
CAS18290-96-5
Molecular FormulaC8H16N2Si
Molecular Weight168.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1[Si](C)(C)C)C
InChIInChI=1S/C8H16N2Si/c1-7-6-8(2)10(9-7)11(3,4)5/h6H,1-5H3
InChIKeyNCSQQLIUPOKCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS 18290-96-5): Essential Physicochemical and Structural Profile for Procurement Decisions


1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is an N-silylated pyrazole derivative that serves as a key transsilylation reagent for installing 3,5-dimethylpyrazolyl (pz*) groups onto silicon centres. The compound features a trimethylsilyl (TMS) group at the N1 position of the pyrazole ring, which dramatically alters its physical state, lipophilicity, and reactivity relative to the parent 3,5-dimethylpyrazole . The TMS group renders the compound a distillable liquid (bp 80–81 °C at 15–20 Torr) with a calculated log P of 2.63, while the unprotected analogue is a crystalline solid (mp 105–108 °C, log P ~1.01) [1]. Single-crystal X‑ray diffraction reveals a Si–N bond length of 1.782(2) Å, which is significantly elongated compared to related poly(pyrazolyl)silanes, underpinning its utility as a mild transsilylation agent [2].

Why 3,5-Dimethylpyrazole or Other N-Silylpyrazoles Cannot Simply Replace 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS 18290-96-5)


Substituting 3,5-dimethyl-1-(trimethylsilyl)-1H-pyrazole with the parent 3,5-dimethylpyrazole or alternative N-silylpyrazoles is not straightforward because the TMS group fundamentally alters the compound's physical form, lipophilicity, basicity, and most importantly its ability to act as a neutral transsilylation reagent. The unprotected pyrazole is a high-melting solid (mp 105–108 °C) that requires a base (e.g., Et₃N) for silylation reactions, generating amine hydrochloride by‑products that complicate purification [1]. In contrast, the TMS‑protected derivative is a free‑flowing liquid that transfers the pz* group cleanly to chlorosilanes via transsilylation, releasing volatile Me₃SiCl [2]. The elongated Si–N bond (1.782 Å vs. 1.712–1.745 Å in more sterically congested poly(pyrazolyl)silanes) correlates with enhanced lability, making this compound the optimal balance of stability and reactivity for sequential ligand installation [3]. Ignoring these distinctions leads to syntheses with lower yields, more by‑products, or entirely different product distributions.

Quantitative Differentiation of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS 18290-96-5) from Its Closest Comparators


Physical State and Volatility: A Distillable Liquid vs. High‑Melting Solid

The TMS derivative is a liquid that distills at 80–81 °C under reduced pressure (15–20 Torr, equivalent to ca. 107 °C at 1.3 kPa) , whereas the parent 3,5-dimethylpyrazole is a crystalline solid with a melting point of 105–108 °C and a normal boiling point of 218 °C at 760 mmHg . This difference in physical state eliminates the need for solid‑handling equipment and enables purification by simple vacuum distillation rather than recrystallization.

Physical property Volatility Handling

Lipophilicity: 2.6‑Fold Increase in log P Enhances Membrane Permeability Potential

The calculated log P of 3,5-dimethyl-1-(trimethylsilyl)-1H-pyrazole is 2.63 [1], whereas the parent 3,5-dimethylpyrazole exhibits a log P of approximately 1.01–1.24 [2]. This >2.6‑fold increase in the octanol/water partition coefficient indicates significantly higher lipophilicity, which can translate to improved passive membrane permeability or altered partitioning in biphasic reaction systems.

Lipophilicity Drug design log P

Si–N Bond Elongation: Structural Basis for Enhanced Transsilylation Reactivity

The Si1–N1 bond in the title compound measures 1.782(2) Å, which is substantially longer than the Si–N bonds in tris(3,5-dimethylpyrazolyl)methylsilane [1.745(5) Å] and tetrakis(3,5-dimethylpyrazolyl)silane [1.712(3)–1.725(3) Å] [1]. This elongation reflects lower steric congestion around silicon and a weaker Si–N bond, which correlates with easier Si–N cleavage during transsilylation reactions—the compound's primary synthetic role.

Bond length X‑ray crystallography Transsilylation

Predicted Basicity Shift: pKa 5.45 vs. 4.11 for the Parent Pyrazole

The predicted pKa of the conjugate acid of 3,5-dimethyl-1-(trimethylsilyl)-1H-pyrazole is 5.45 ± 0.10 , compared to an experimentally determined pKa of 4.11 for the conjugate acid of 3,5-dimethylpyrazole (potentiometric titration) [1]. The TMS group thus increases the basicity of the pyrazole ring by approximately 1.3 pKa units, which can influence coordination strength to metal centres and protonation state under physiological or catalytic conditions.

pKa Basicity Protonation

Transsilylation Yield: 80% Isolated Yield vs. Base‑Mediated Silylation Routes

The title compound was prepared in 80% isolated yield (26.97 g, 0.16 mol scale) via reaction of 3,5-dimethylpyrazole with chlorotrimethylsilane in the presence of triethylamine, followed by vacuum distillation [1]. In contrast, direct base‑mediated silylation of 3,5-dimethylpyrazole with chlorosilanes typically leads to complex product mixtures (e.g., mixtures of Cl₄₋ₙSi(pz*)ₙ species and ionic [H₂Si(Hpz*)₄]Cl₂) requiring chromatographic separation [2]. The pre‑silylated reagent thus offers a cleaner, higher‑yielding entry into poly(pyrazolyl)silane architectures.

Transsilylation Synthetic yield Reagent comparison

Optimal Application Scenarios for 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS 18290-96-5) Based on Quantitative Differentiation Evidence


Synthesis of Poly(pyrazolyl)silane Scorpionate Ligands via Clean Transsilylation

The compound's 80% isolated yield and its role as a defined transsilylation agent that liberates volatile Me₃SiCl make it the preferred reagent for constructing tris- and tetrakis(3,5-dimethylpyrazolyl)silane ligands. Researchers synthesising scorpionate‑type metal complexes should select this reagent over base‑mediated routes that generate intractable product mixtures [1][2].

Medicinal Chemistry Programmes Requiring Enhanced Lipophilicity

With a log P of 2.63—a >2.6‑fold increase over the parent pyrazole—this compound is suited as a building block in drug discovery campaigns where improved membrane permeability or blood–brain barrier penetration is sought. Its liquid state also facilitates automated parallel synthesis platforms [3].

Continuous Flow and Large‑Scale Process Chemistry

Because the compound is a distillable liquid (bp 80–81 °C at 15–20 Torr) rather than a high‑melting solid, it integrates seamlessly into continuous flow reactors. Its predictable transsilylation reactivity, driven by the elongated Si–N bond (1.782 Å), enables telescoped multi‑step syntheses of organosilicon intermediates without isolation of intermediates [4].

Coordination Chemistry Studies Requiring Tunable Basicity

The predicted pKa shift from 4.11 (parent) to 5.45 (TMS derivative) alters the protonation equilibrium of the pyrazole ring, which can be exploited to modulate metal‑binding affinity. Researchers investigating pH‑dependent coordination behaviour should consider this compound as a ligand precursor with measurably different basicity [5].

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